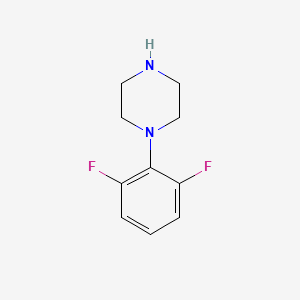

1-(2,6-二氟苯基)哌嗪

描述

1-(2,6-Difluorophenyl)piperazine is an organic compound with the molecular formula C10H12F2N2 and a molecular mass of 198.21 . It is a derivative of piperazine, a six-membered ring with two nitrogen atoms .

Synthesis Analysis

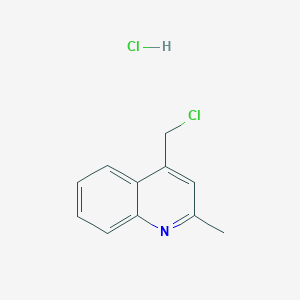

The synthesis of piperazine derivatives, such as 1-(2,6-Difluorophenyl)piperazine, has been a subject of research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of 1-(2,6-Difluorophenyl)piperazine can be represented by the SMILES notation: FC1=C(C(F)=CC=C1)N2CCNCC2 . This notation provides a way to describe the structure of chemical molecules using short ASCII strings.科学研究应用

合成和表征

- 合成工艺:1-(2,6-二氟苯基)哌嗪的研究重点是其作为药物中间体的合成。它可以通过 2,6-二氯硝基苯和哌嗪通过烷基化、酸化、硝基还原、重氮化、取代和水解等工艺合成。这些方法总共产生了 48.2% 到 53.3% 的最终产物,其结构确认是通过红外光谱和 1H-NMR 技术实现的 (Quan, 2006) (Li Ning-wei, 2006)。

生物活性与应用

-

抗菌和抗真菌特性:哌嗪衍生物在抗菌和抗真菌应用中显示出潜力。一项涉及 N-(2,6-二甲基苯基)-2-(哌嗪-1-基)乙酰胺 (T2288) 磺酰胺和烷基化哌嗪衍生物的研究显示,对细菌、真菌和驱虫培养物具有显着的生物活性。这些化合物与靶蛋白的结合模式与标准相似,表明与活性化合物的体外数据有良好的相关性 (Khan 等,2019)。

-

抗癌特性:哌嗪衍生物在癌症研究中也显示出前景。例如,已经合成并测试了带有哌嗪酰胺部分的 1,2,4-三嗪衍生物对乳腺癌细胞的抗癌活性,显示出与顺铂相当的有希望的抗增殖作用 (Yurttaş 等,2014)。

-

抗氧化活性:一些哌嗪衍生物,例如 1-(1,4-苯并二氧杂-2-羰基)哌嗪衍生物,已显示出显着的抗氧化活性,这可能具有治疗意义 (Mallesha & Mohana, 2011)。

化学多样性和治疗潜力

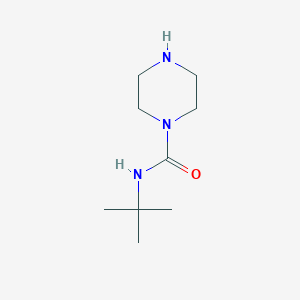

- 药物设计中的多样性:哌嗪部分在药物的合理设计中非常重要,并且存在于许多具有不同治疗用途的知名药物中,例如抗精神病药、抗抑郁药、抗癌药和抗病毒药。哌嗪核上的取代模式的轻微改变会导致所得分子的药用潜力发生显着差异。这突出了哌嗪作为发现类药物元素的构建模块的灵活性 (Rathi 等,2016)。

- 中枢药理活性:许多哌嗪衍生物表现出中枢药理活性,主要涉及单胺途径的激活。这使它们成为各种中枢治疗应用的研究对象,包括抗精神病药、抗抑郁药和抗焦虑药 (Brito 等,2018)。

作用机制

Target of Action

The primary target of 1-(2,6-Difluorophenyl)piperazine is Pyruvate kinase PKM . Pyruvate kinase is an enzyme involved in glycolysis, which is a crucial metabolic pathway for cellular respiration. It catalyzes the transfer of a phosphate group from phosphoenolpyruvate (PEP) to ADP, yielding one molecule of pyruvate and one molecule of ATP .

Mode of Action

It is likely that the compound interacts with the pyruvate kinase pkm, potentially altering its activity and thus influencing the glycolysis pathway .

Biochemical Pathways

The main biochemical pathway affected by 1-(2,6-Difluorophenyl)piperazine is glycolysis . As the compound interacts with Pyruvate kinase PKM, it may influence the final step of glycolysis, potentially affecting the production of ATP and pyruvate . The downstream effects of this interaction could have significant implications for cellular energy production and other processes dependent on the products of glycolysis .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Given its interaction with Pyruvate kinase PKM, it is plausible that the compound could influence cellular energy production and other processes dependent on the products of glycolysis .

Action Environment

The action, efficacy, and stability of 1-(2,6-Difluorophenyl)piperazine can be influenced by various environmental factors. These may include the pH of the environment, the presence of other molecules or drugs, and specific conditions within the body (such as temperature and the presence of certain enzymes) .

安全和危害

While specific safety and hazard information for 1-(2,6-Difluorophenyl)piperazine is not available, related compounds such as 1-(2,4-Difluorophenyl)piperazine are known to cause severe skin burns and eye damage, and may cause respiratory irritation. They are harmful if swallowed or in contact with skin .

生化分析

Biochemical Properties

1-(2,6-Difluorophenyl)piperazine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, 1-(2,6-Difluorophenyl)piperazine has been shown to bind to certain receptor proteins, influencing their activity and downstream signaling pathways .

Cellular Effects

The effects of 1-(2,6-Difluorophenyl)piperazine on various types of cells and cellular processes are profound. It has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of G-protein coupled receptors (GPCRs), leading to changes in intracellular signaling cascades. This modulation can result in altered gene expression profiles, affecting cellular functions such as proliferation, differentiation, and apoptosis. Furthermore, 1-(2,6-Difluorophenyl)piperazine has been reported to impact cellular metabolism by influencing the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, 1-(2,6-Difluorophenyl)piperazine exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. For example, its interaction with cytochrome P450 enzymes can lead to changes in the enzyme’s active site, affecting its catalytic activity. Additionally, 1-(2,6-Difluorophenyl)piperazine can act as an allosteric modulator for certain receptors, enhancing or inhibiting their response to endogenous ligands. These molecular interactions can result in significant changes in cellular function and gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of 1-(2,6-Difluorophenyl)piperazine in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light and heat can lead to its degradation, resulting in the formation of inactive byproducts. In in vitro and in vivo studies, long-term exposure to 1-(2,6-Difluorophenyl)piperazine has been associated with changes in cellular function, including altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 1-(2,6-Difluorophenyl)piperazine vary with different dosages in animal models. At low doses, it has been observed to have minimal adverse effects, with significant biochemical and cellular activity. At higher doses, it can lead to toxic effects, including hepatotoxicity and neurotoxicity. These adverse effects are dose-dependent and can vary based on the animal model used. Threshold effects have been observed, where a certain dosage level leads to a significant increase in adverse effects .

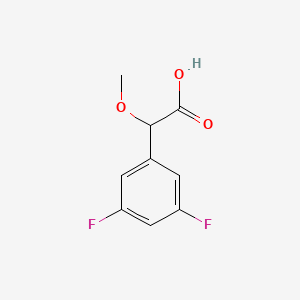

Metabolic Pathways

1-(2,6-Difluorophenyl)piperazine is involved in various metabolic pathways, primarily mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of 1-(2,6-Difluorophenyl)piperazine, leading to the formation of hydroxylated metabolites. These metabolites can undergo further conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body. The interaction with these metabolic pathways can influence the overall pharmacokinetics and pharmacodynamics of 1-(2,6-Difluorophenyl)piperazine .

Transport and Distribution

The transport and distribution of 1-(2,6-Difluorophenyl)piperazine within cells and tissues are mediated by various transporters and binding proteins. It has been found to interact with organic cation transporters (OCTs) and multidrug resistance proteins (MRPs), influencing its cellular uptake and efflux. These interactions can affect the localization and accumulation of 1-(2,6-Difluorophenyl)piperazine within specific tissues, impacting its overall biochemical activity .

Subcellular Localization

The subcellular localization of 1-(2,6-Difluorophenyl)piperazine is crucial for its activity and function. It has been observed to localize primarily in the cytoplasm, with some accumulation in the endoplasmic reticulum and mitochondria. This localization is influenced by specific targeting signals and post-translational modifications that direct 1-(2,6-Difluorophenyl)piperazine to these compartments. The subcellular distribution can affect its interaction with various biomolecules and its overall biochemical activity .

属性

IUPAC Name |

1-(2,6-difluorophenyl)piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F2N2/c11-8-2-1-3-9(12)10(8)14-6-4-13-5-7-14/h1-3,13H,4-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWTWDUFMPFRGJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C(C=CC=C2F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501301214 | |

| Record name | 1-(2,6-Difluorophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501301214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

255893-56-2 | |

| Record name | 1-(2,6-Difluorophenyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=255893-56-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,6-Difluorophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501301214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

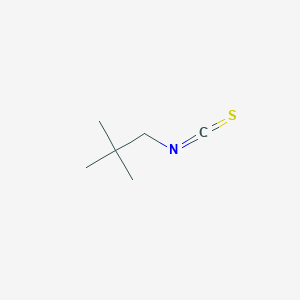

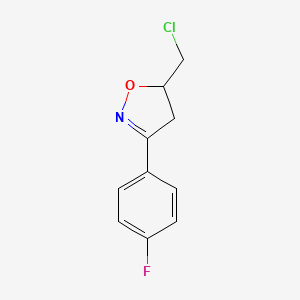

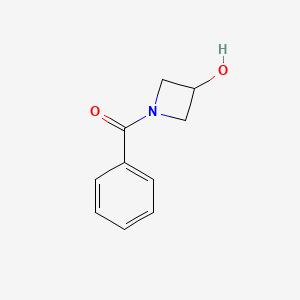

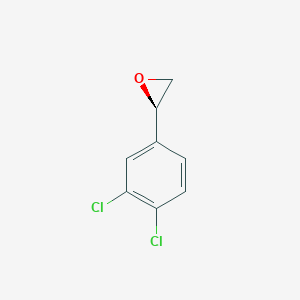

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

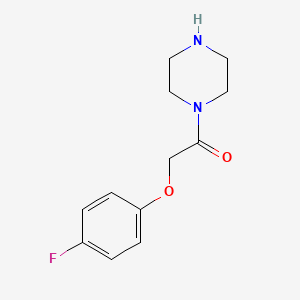

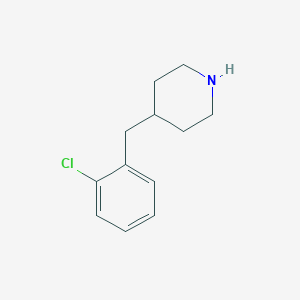

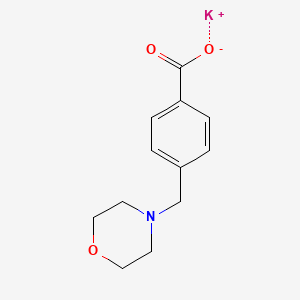

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[3-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxamide](/img/structure/B3381605.png)

![Bicyclo[3.3.1]nonan-2-one](/img/structure/B3381625.png)